molecular formula C14H12ClN3O2 B600835 2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 1430222-06-2

2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No. B600835
M. Wt: 289.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, or CEMB, is an organic compound with a variety of applications in scientific research. It is a derivative of benzonitrile, a common organic compound used in a variety of chemical reactions. CEMB is known for its stability and has been used in a wide range of scientific research applications.

Scientific Research Applications

Synthesis and Structural Studies

Uracil derivatives, closely related to the chemical compound , have been synthesized and structurally analyzed. These studies focus on their crystal structures and spectroscopic properties. For example, Wuqiang Liu et al. (2014) synthesized three uracil derivatives and examined them through X-ray crystallography, FT-IR, and NMR spectroscopy, providing insights into their molecular structures (Liu et al., 2014).

Interaction with DNA

Studies on uracil derivatives similar to the compound have shown their interaction with DNA. Ting Yao et al. (2013) reported that the UV spectra of synthesized uracil derivatives indicated electrostatic interactions with DNA. This insight is crucial for understanding the biological activity of such compounds (Yao et al., 2013).

Antitumor Activities

Research has been conducted on the antitumor properties of related compounds. Xiong Jing (2011) synthesized derivatives that showed selective anti-tumor activities, indicating the potential of these compounds in cancer research (Jing, 2011).

Antioxidant Activity

Some derivatives have been evaluated for their antioxidant activities. S. George et al. (2010) synthesized compounds and screened them for antioxidant activity, underscoring the potential of these compounds in oxidative stress-related applications (George et al., 2010).

Electrochemical and Spectroscopic Properties

Novel compounds with a similar structure have been analyzed for their electrochemical and spectroscopic properties. S. Asaftei et al. (2011) synthesized compounds linked covalently via a spacer to a redox-active group, providing insights into their electrochemical behavior (Asaftei et al., 2011).

Enzyme Inhibition and Drug Design

These compounds have been explored for their roles in enzyme inhibition and potential drug design. F. Ruiz et al. (2015) identified compounds targeting human enzymes related to diabetes, inflammatory disorders, and cancer, revealing the importance of these derivatives in medicinal chemistry (Ruiz et al., 2015).

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of similar compounds. Mahesh K. Kumar et al. (2022) synthesized compounds and screened them for antibacterial and antifungal activity, demonstrating their potential in combating microbial infections (Kumar et al., 2022).

Molecular Docking Studies

Molecular docking studies have been conducted to predict the affinity of related compounds with specific proteins. M. R. Holam et al. (2022) performed molecular docking studies to assess the interaction of synthesized compounds with CDK4 protein, important for understanding their biological activity (Holam et al., 2022).

Synthesis and Pharmacological Screening

The synthesis and pharmacological properties of related compounds have been explored. B. Dey et al. (2022) synthesized derivatives and evaluated them for antimicrobial and antioxidant properties, highlighting their potential in pharmacological applications (Dey et al., 2022).

properties

IUPAC Name

2-[(6-chloro-3-ethyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-2-17-13(19)7-12(15)18(14(17)20)9-11-6-4-3-5-10(11)8-16/h3-7H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHHKMKGYKDSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.